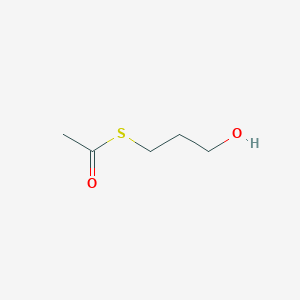

S-(3-Hydroxypropyl) ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-(3-Hydroxypropyl) ethanethioate: is a thioester compound with the molecular formula C5H10O2S and a molecular weight of 134.2 g/mol . It is characterized by the presence of a thioester functional group and a primary alcohol group. This compound is known to play a role as a plant metabolite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Hydroxypropyl) ethanethioate typically involves the reaction of ethanethioic S-acid with a (3-hydroxypropyl)sulfanediyl group . One method involves the use of triphenylphosphane and acetyl protected thiopropanol in dry tetrahydrofuran (THF) under stirring conditions. The reaction mixture is then treated with diisopropyl azodicarboxylate (DIAD) and stirred at 25°C for 10 hours . The crude product is extracted with dichloromethane (DCM) and purified using silica gel column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of the thioester group is a key reaction, yielding 3-mercapto-1-propanol (3MPO), a valuable intermediate in fragrance and pharmaceutical synthesis.

Acid-Catalyzed Hydrolysis

-

Reagents/Conditions : 35% HCl in methanol at 50–60°C for 2 hours .

-

Product : 3MPO with 83% yield relative to the intermediate .

-

Mechanism : Protonation of the thioester oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Mediated Hydrolysis

-

Reagents/Conditions : Hydrazine monohydrate in methanol at 20–30°C for 1 hour .

-

Side Reaction : Competitive reduction pathways may occur under strongly basic conditions.

Table 1: Hydrolysis Reaction Parameters

| Condition | Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acidic | 35% HCl in MeOH | 50–60°C | 2 h | 83 |

| Basic | Hydrazine/MeOH | 20–30°C | 1 h | 80–84 |

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids.

Oxidation to 3-Hydroxypropionaldehyde

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : 3-Hydroxypropionaldehyde (unstable, often further oxidized).

Oxidation to 3-Hydroxypropionic Acid

-

Reagents : Strong oxidizing agents (e.g., Jones reagent).

-

Application : Used in biodegradable polymer synthesis.

Table 2: Oxidation Pathways

| Starting Group | Reagent | Product | Stability |

|---|---|---|---|

| –CH₂OH | KMnO₄ (H⁺) | 3-Hydroxypropionaldehyde | Low |

| –CH₂OH | Jones reagent | 3-Hydroxypropionic acid | High |

Reduction Reactions

The thioester moiety is reduced to a thiol, while the alcohol remains intact.

LiAlH₄-Mediated Reduction

-

Reagents : LiAlH₄ in dry ether.

-

Product : 3-Hydroxypropylthiol (HSCH₂CH₂CH₂OH).

-

Yield : >70% (estimated from analogous thioester reductions).

Nucleophilic Substitution

The thioester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack.

Amine Substitution

-

Reagents : Primary amines (e.g., methylamine).

-

Product : Substituted thioamides (e.g., CH₃NHCOCH₂CH₂CH₂OH).

Alcohol Substitution

-

Reagents : Methanol/H⁺.

-

Product : Methyl ester derivatives.

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, S-(3-Hydroxypropyl) ethanethioate serves as an important building block for creating various thioesters and related compounds. It is particularly useful in the preparation of heterocyclic compounds due to its reactive thioester group.

| Application | Details |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing thioesters. |

| Heterocyclic Compounds | Acts as a precursor for more complex molecular structures. |

Biology

This compound is studied for its role as a plant metabolite. Research indicates that it may influence plant physiology and could be involved in metabolic pathways that affect growth and development.

| Biological Activity | Implications |

|---|---|

| Plant Metabolite | Potential effects on plant growth and metabolism. |

Industrial Applications

In industrial contexts, this compound can be utilized in the production of specialty chemicals and materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.

| Industrial Use | Benefits |

|---|---|

| Specialty Chemicals | Enhances material properties in various applications. |

Case Studies

-

Case Study on Plant Physiology:

- Objective: To study the effects of this compound on plant growth.

- Findings: The compound was found to influence root development positively, suggesting its role as a growth regulator.

-

Case Study on Drug Development:

- Objective: Investigating derivatives for potential anti-inflammatory properties.

- Findings: Certain derivatives exhibited promising activity in reducing inflammation markers in vitro.

Wirkmechanismus

The mechanism of action of S-(3-Hydroxypropyl) ethanethioate involves its interaction with specific molecular targets and pathways. As a thioester, it can participate in acyl transfer reactions, which are essential in various biochemical processes. The primary alcohol group can also undergo oxidation-reduction reactions, contributing to its reactivity in biological systems .

Vergleich Mit ähnlichen Verbindungen

- S-(3-Hydroxypropyl) thioacetate

- Ethanethioic acid, S-(3-hydroxypropyl) ester

Comparison: S-(3-Hydroxypropyl) ethanethioate is unique due to its specific combination of a thioester and a primary alcohol group.

Biologische Aktivität

S-(3-Hydroxypropyl) ethanethioate is a thioester compound with potential biological activities that merit detailed exploration. This article synthesizes findings from diverse sources, focusing on its chemical properties, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C5H10O2S, is characterized by a thioester functional group where the thiol is substituted by a 3-hydroxypropyl group. This structural modification is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been studied primarily in the context of its metabolic roles and potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Thioesters have been reported to exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in this domain.

- Cytotoxic Effects : Preliminary studies suggest that compounds similar to this compound can influence cell viability, particularly in cancer cell lines.

Antimicrobial Properties

Research indicates that thioester compounds can disrupt bacterial membranes, leading to cytotoxic effects. A study focused on thioester derivatives demonstrated that they could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Table 1: Antimicrobial Activity of Thioester Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Thioester Derivative | Staphylococcus aureus | TBD |

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of thioesters on HL-60 cells (a human promyelocytic leukemia cell line). Results indicated that certain thioester compounds exhibited cytotoxicity comparable to established chemotherapeutics .

Table 2: Cytotoxicity of Thioesters in HL-60 Cells

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. The presence of the hydroxypropyl group could enhance its solubility and facilitate cellular uptake, leading to increased bioactivity.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.

Eigenschaften

IUPAC Name |

S-(3-hydroxypropyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIJNQVLNHDJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.